molecular formula C14H9BrO3 B2862028 2-Formylphenyl 2-bromobenzoate CAS No. 321578-62-5

2-Formylphenyl 2-bromobenzoate

Cat. No. B2862028
CAS RN: 321578-62-5
M. Wt: 305.127
InChI Key: AQGPNUNJJQXFNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-Formylphenyl 2-bromobenzoate” has been reported. For instance, the synthesis of “3-formylphenyl 2-bromobenzoate” has been described . Additionally, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . Another study discusses the synthesis of cellulose p-phenylbenzoate by esterification and Suzuki–Miyaura coupling .

Scientific Research Applications

Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid

“2-Formylphenylboronic acids” display many interesting features, not only from synthetic but also from an application as well as structural points of view . “5-Trifluoromethyl-2-formyl phenylboronic acid” has been synthesized and characterized in terms of its structure and properties .

Antimicrobial Activity

The compound reveals higher activity against “Aspergillus niger” as well as bacteria such as “Escherichia coli” and "Bacillus cereus" . In case of “Bacillus cereus”, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

Antifungal Activity

Taking into account the probable mechanism of antifungal action of benzoxaboroles, which blocks the cytoplasmic leucyl-tRNA synthetase (LeuRS) of the microorganism, docking studies with the active site of the enzymes have been carried out . It showed possible binding of the cyclic isomer into the binding pocket of “Candida albicans” LeuRS, similar to that of the recently approved benzoxaborole antifungal drug (AN2690, Tavaborole, Kerydin) .

Synthesis of Methyl Benzoates

“Methyl benzoate (MB)” compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .

Use in Scents and Solvents

“Methyl benzoate (MB)” compounds are an important class of chemical products. Most of these compounds have low toxicity and are mainly used in scents and as solvents . For example, MB has a fruity flavor that can be used in pineapple, strawberry, and cherry syrups, and it as acts as a solvent in resin rubber .

Use in Pharmaceuticals

“Methyl p-bromobenzoate” is the main raw material of “pemetrexed disodium”, an antitumor drug, and “diglitin A”, an antifungal compound .

properties

IUPAC Name

(2-formylphenyl) 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-12-7-3-2-6-11(12)14(17)18-13-8-4-1-5-10(13)9-16/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGPNUNJJQXFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Formylphenyl 2-bromobenzoate

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